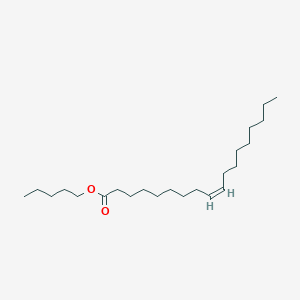
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one, also known as HMDP, is a synthetic compound that has been widely studied for its potential use in scientific research. HMDP belongs to the family of chalcones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been found to induce cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In addition, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to reduce the production of reactive oxygen species, which play a role in oxidative stress and inflammation. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one in lab experiments is its low toxicity. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to have low cytotoxicity in various cell lines, making it a safe compound to use in research studies. However, one limitation of using 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one. One area of research is the development of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one, which could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one in animal models and clinical trials.
合成法
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in ethanol or methanol. The resulting product is a yellow crystalline powder with a melting point of 160-162°C.
科学的研究の応用
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been studied for its potential use in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress.
特性
CAS番号 |
16384-66-0 |
|---|---|
製品名 |
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one |
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20O2/c1-24-20-14-12-17(13-15-20)16-21(18-8-4-2-5-9-18)22(23)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
InChIキー |
QTDRNFMQDXCDNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
同義語 |
3-(4-Methoxyphenyl)-1,2-diphenyl-1-propanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



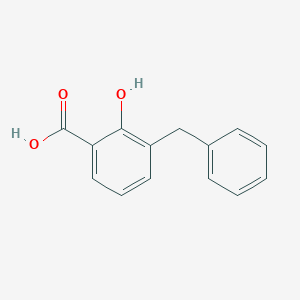

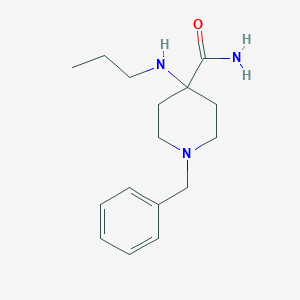
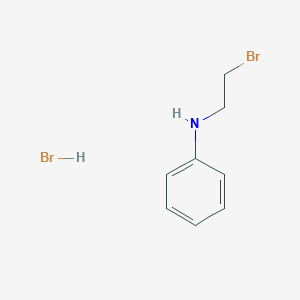

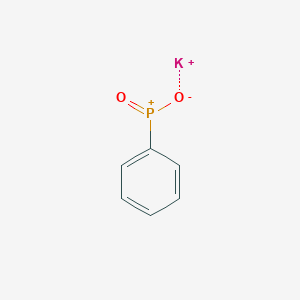


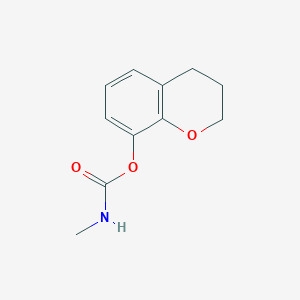
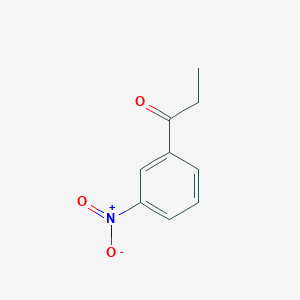
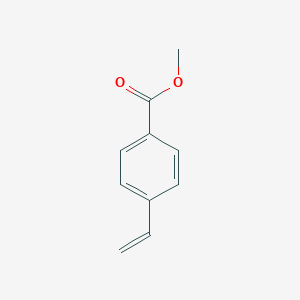

![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
